
Violanthrone-79
Vue d'ensemble
Description
Violanthrone-79 is a synthetic compound that has recently been developed for use in laboratory experiments. It is an alkylating agent, meaning it is capable of forming covalent bonds with other molecules. This property makes it useful for a variety of laboratory applications, including DNA sequencing, gene expression analysis, and cell-based assays.
Applications De Recherche Scientifique
Analyse structurale des nanoagrégats
Violanthrone-79 a été utilisé dans l'analyse structurale des nanoagrégats auto-assemblés. En utilisant la spectroscopie infrarouge bidimensionnelle (2D IR), les chercheurs peuvent sonder les modes vibrationnels de this compound pour comprendre la configuration de ces nanostructures . Cette application est cruciale pour le développement de nanomatériaux aux propriétés spécifiques.
Semiconducteur organique
En tant que semiconducteur organique de type n, this compound est utilisé pour le contrôle d'interface dans les diodes métalliques de type n conventionnelles . Cette application est importante dans le domaine de l'électronique, où this compound peut être utilisé pour améliorer l'efficacité et les performances des dispositifs électroniques.
Dispositifs optoélectroniques
Les agrégats étendus formés par this compound peuvent conduire à des porteurs de type bande qui restent libres dans les agrégats individuels pendant des dizaines de picosecondes après photoexcitation . Cette propriété suggère des applications potentielles dans les dispositifs optoélectroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires.
Étude de l'agrégation des asphaltenes
This compound sert de composé modèle pour étudier l'agrégation des asphaltenes. Comprendre le comportement d'agrégation des asphaltenes peut éclairer les approches pour atténuer les dépôts dans les conduites de production pétrolière et suggérer des applications dans les dispositifs électroniques .
Spectroscopie de fluorescence
Les propriétés de fluorescence de this compound le rendent adapté à une utilisation en spectroscopie de fluorescence. Cette application est bénéfique pour étudier les propriétés optiques et électroniques des matériaux, ce qui est essentiel dans la recherche en science des matériaux .
Spectroscopie térahertz
L'interaction de this compound avec les ondes térahertz peut être étudiée pour obtenir des informations sur les interactions intermoléculaires au sein des nanoagrégats d'asphaltenes. La spectroscopie térahertz peut révéler des détails sur les propriétés électroniques et structurales de ces agrégats .
Mécanisme D'action
Target of Action
Violanthrone-79 is primarily an n-channel organic semiconductor . It is used in various applications, including as a model compound for studying the behavior of polar heavy hydrocarbons . The primary targets of this compound are the excitonic states of the molecules it interacts with .
Mode of Action
This compound interacts with its targets through exciton dynamics . In solution, a photo-prepared singlet of this compound exhibits a strong ground-state bleach and stimulated emission feature. When sensitized in its triplet state, it exhibits only a narrow and weak ground-state bleach . This can be explained by the triplet state having absorptions in the same region, with a similar oscillator strength, as the ground state molecule .
Biochemical Pathways
The biochemical pathways affected by this compound involve the interplay of excited singlet excitons and pairs of triplet excitons . This interplay has the potential to transform a number of technologies, including solar photovoltaics, photocatalysis, photodynamic therapy, and biological imaging .
Pharmacokinetics
For instance, in solid films, the excited singlet of this compound is found to survive only 100 ps, giving way to a long-lived transient absorption spectrum with characteristics reminiscent of the triplet in solution . This is interpreted in terms of singlet fission in the solid film .
Result of Action
The result of this compound’s action is the generation of long-lived transient absorption spectra . These spectra are characteristic of the triplet state in solution, suggesting that this compound can induce singlet fission in solid films . This property makes this compound a valuable tool in the study of exciton dynamics and the development of technologies that leverage these dynamics .
Action Environment
The action of this compound is influenced by the environment in which it is placed. For example, the exciton dynamics of this compound differ between solution and solid-state environments . Additionally, the aggregation of this compound and other violanthrone derivatives is thought to occur due to π-π stacking . The nature of this compound aggregates in different solvents is a topic of ongoing research .
Safety and Hazards
Violanthrone-79 should be handled with suitable protective equipment to prevent dust formation . Avoid breathing mist, gas, or vapors. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The exciton dynamics of Violanthrone-79 are being investigated in solution and in the solid state . This research is a first approach to probe self-assembled polycyclic aromatic hydrocarbons (PAHs) with 2D IR spectroscopy . The experimental and calculated 2D IR spectra align best when the this compound molecules are in an anti-parallel configuration within the nanoaggregate .
Analyse Biochimique
Biochemical Properties
Violanthrone-79 plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic efficiency and substrate specificity . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function . These interactions are primarily driven by the compound’s aromatic structure, which facilitates π-π stacking and hydrophobic interactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and chromatin-modifying enzymes . These changes in gene expression can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or oxidative stress . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways and improve cellular function . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . These transport and distribution dynamics are critical for understanding the bioavailability and pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as gene expression, energy production, and protein synthesis.
Propriétés
IUPAC Name |
30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQZABTDLOYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584562 | |
| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85652-50-2 | |
| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


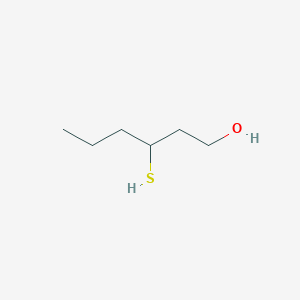
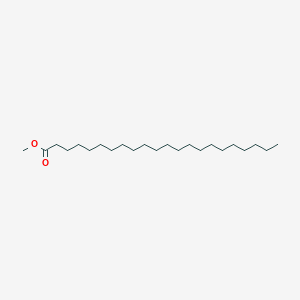
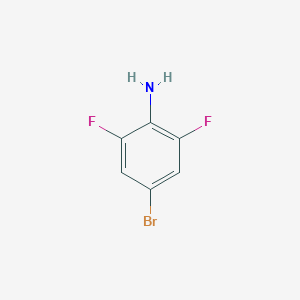
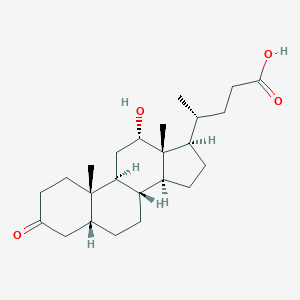
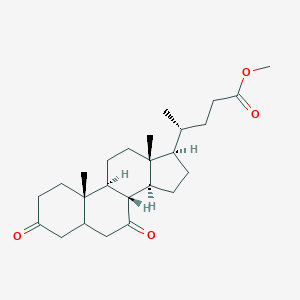
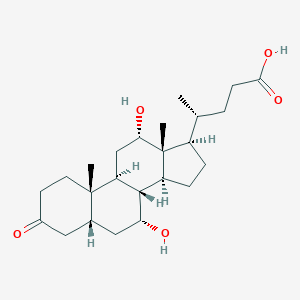
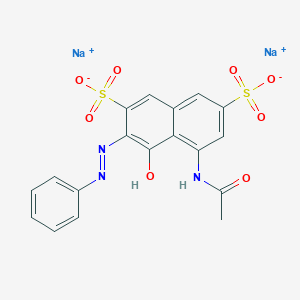
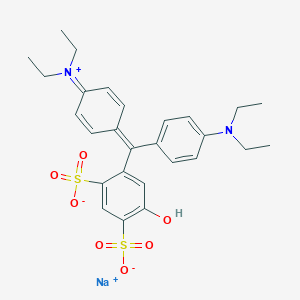
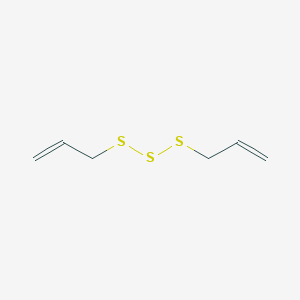
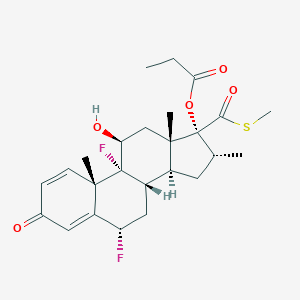
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)



